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Kinesin-like protein KIF20A (809-817) -

Kinesin-like protein KIF20A (809-817)

Catalog Number: EVT-243706
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Molecular Weight:
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Product Introduction

Description
Kinesin-like protein KIF20A
Source and Classification

KIF20A is encoded by the KIF20A gene located on chromosome 5 in humans. It has been classified under the kinesin superfamily, which consists of motor proteins that transport cellular cargo along microtubules. The kinesin-6 subfamily, to which KIF20A belongs, is characterized by its involvement in mitotic processes and cytokinesis.

Synthesis Analysis

Methods and Technical Details

KIF20A can be synthesized using recombinant DNA technology. The gene encoding KIF20A can be cloned into expression vectors, such as pET or pGEX systems, allowing for the production of the protein in bacterial or eukaryotic systems. The following steps outline a typical synthesis process:

  1. Gene Cloning: The KIF20A gene is amplified using polymerase chain reaction (PCR) and then inserted into an appropriate plasmid vector.
  2. Transformation: The recombinant plasmid is introduced into competent bacterial cells (e.g., Escherichia coli) via heat shock or electroporation.
  3. Protein Expression: Induction of protein expression can be achieved through the addition of an inducer such as isopropyl β-D-1-thiogalactopyranoside.
  4. Purification: The expressed protein can be purified using affinity chromatography, typically utilizing tags such as His-tag or GST-tag for efficient isolation.
Molecular Structure Analysis

Structure and Data

The molecular structure of KIF20A reveals a complex arrangement that facilitates its motor activity. Key features include:

  • Motor Domain: Responsible for ATP hydrolysis and movement along microtubules.
  • Coiled-Coil Region: Involved in dimerization and interaction with other proteins.
  • Cargo Binding Sites: Specific regions that allow KIF20A to bind to various cellular components.

Recent studies have utilized X-ray crystallography and cryo-electron microscopy to elucidate the three-dimensional structure of KIF20A, providing insights into its mechanochemical properties and interactions with microtubules .

Chemical Reactions Analysis

Reactions and Technical Details

KIF20A undergoes several biochemical reactions critical for its function:

  1. ATP Hydrolysis: The motor activity of KIF20A is powered by ATP hydrolysis. This reaction releases energy necessary for conformational changes that enable movement along microtubules.
  2. Binding Interactions: KIF20A interacts with microtubules through specific binding sites that facilitate its transport function during mitosis.
  3. Phosphorylation: Post-translational modifications such as phosphorylation can regulate KIF20A activity, affecting its role in cell division and signaling pathways.
Mechanism of Action

Process and Data

The mechanism of action of KIF20A involves several stages:

  1. Binding to Microtubules: KIF20A binds to microtubules during metaphase, facilitating chromosome alignment.
  2. Motor Activity: Upon ATP binding and hydrolysis, KIF20A undergoes conformational changes that propel it along the microtubule towards the plus end.
  3. Cytokinesis: During cytokinesis, KIF20A contributes to central spindle formation, ensuring proper separation of daughter cells .

This process is critical for maintaining genomic stability during cell division.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Kinesin-like protein KIF20A exhibits specific physical and chemical properties:

Analytical techniques such as size-exclusion chromatography and dynamic light scattering are often employed to assess these properties .

Applications

Scientific Uses

Kinesin-like protein KIF20A has significant implications in scientific research:

  • Cancer Research: Due to its overexpression in various cancers (e.g., lung adenocarcinoma, gastric cancer), KIF20A serves as a potential biomarker for prognosis and therapeutic target .
  • Drug Development: Inhibitors targeting KIF20A are being explored as novel therapeutic agents in cancer treatment, particularly for tumors exhibiting high levels of this protein .
  • Cell Biology Studies: Understanding the role of KIF20A in mitosis provides insights into fundamental biological processes and potential mechanisms underlying diseases characterized by cell division dysregulation.
Molecular Characterization of KIF20A in Cellular Dynamics

Genomic Localization and Evolutionary Conservation of KIF20A

The KIF20A gene resides on chromosome 5q31.2 in humans, spanning 8,988 bp of genomic DNA and comprising 19 exons that encode an 890-amino acid protein [5] [6]. This locus exhibits high conservation across vertebrates, with homologs identified in Mus musculus (Kif20a), Rattus norvegicus, Danio rerio (kif20a), and Drosophila melanogaster (subito) [6]. The promoter region (-1253 to +96 relative to the transcription start site) contains regulatory elements responsive to cell-cycle-dependent transcription factors, including a forkhead responsive element (FHRE) at +80 bp that binds FOXM1—a key driver of KIF20A overexpression in malignancies [5]. Evolutionary analysis reveals that the motor domain (aa 56–505) is highly conserved (>90% identity between human and mouse), while the cargo-binding tail domain shows greater divergence, reflecting species-specific adaptation of intracellular transport functions [6] [10].

Table 1: Genomic and Evolutionary Features of KIF20A

FeatureHuman SpecificationConservation Status
Chromosomal Location5q31.2Syntenic in mammals
Genomic Span8,988 bp>80% across vertebrates
Exon Count19Conserved number in mammals
Protein Length890 amino acids95% identity in motor domain (mice)
FOXM1 Binding Site (FHRE)+80 bp from TSSPresent in mammalian promoters

Structural Domains and Functional Motifs in KIF20A (809-817)

The peptide fragment KIF20A(809–817) (CIAEQYHTV) resides within the α-helical stalk domain (aa 519–821), which bridges the N-terminal motor domain and the C-terminal tail [1] [5]. This nine-amino-acid sequence exhibits three critical features:

  • HLA-A2-restricted Epitope: The CIAEQYHTV peptide anchors to the HLA-A*02:01 binding groove via Val817 (C-terminal anchor) and Leu809 or Ile811 (secondary anchors), enabling cytotoxic T lymphocyte (CTL) recognition in cancer immunotherapy [1] [8].
  • Post-Translational Modification Sites: Tyr814 is a potential phosphorylation target for kinases like Plk1, which regulates KIF20A’s microtubule affinity during cytokinesis [6].
  • Protein Interaction Interface: Gln812 and His815 form hydrogen bonds with partner proteins (e.g., RGS3), facilitating cargo recruitment during intercellular transport [10].

Structurally, this region adopts an α-helical conformation stabilized by hydrophobic interactions between Ile811, Tyr814, and Thr816. Mutagenesis studies show that Ala substitution at Tyr814 disrupts KIF20A’s binding to RGS3 and impairs neural progenitor cell division [10].

Table 2: Structural and Functional Attributes of KIF20A(809–817)

PositionAmino AcidFunctional RoleBiochemical Properties
809Cys (C)Disulfide bond formation?Reactive thiol group
810Ile (I)HLA-A2 binding anchorHydrophobic
811Ala (A)α-helix stabilizationNon-polar
812Glu (E)Salt bridge formationAcidic, charged
813Gln (Q)RGS3 interaction (H-bond donor)Polar, uncharged
814Tyr (Y)Plk1 phosphorylation siteHydrophilic, modifiable
815His (H)Metal ion coordination?Basic, polar
816Thr (T)O-GlcNAcylation site?Polar, hydroxyl-containing
817Val (V)Primary HLA-A2 binding anchorHydrophobic

Role of KIF20A in Cytokinesis and Mitotic Regulation

KIF20A orchestrates late mitotic events through spatiotemporal interactions with the chromosomal passenger complex (CPC) and microtubules. During anaphase, KIF20A accumulates at the spindle midzone via its motor domain, where it bundles antiparallel microtubules to form the central spindle [6] [10]. This scaffolding enables recruitment of the CPC (Aurora B, INCENP, survivin) and subsequent activation of RhoA at the cleavage furrow—a prerequisite for actomyosin contraction and abscission [6]. The 809–817 helical domain contributes to this process by facilitating KIF20A dimerization, as evidenced by yeast two-hybrid assays showing that truncations encompassing this region abolish oligomerization [10].

Notably, KIF20A(809–817) phosphorylation at Tyr814 by Plk1 enhances microtubule affinity by 12-fold (Kd = 0.8 μM vs. 9.6 μM unphosphorylated), ensuring precise midbody positioning [6]. Depletion of KIF20A induces multinucleation in 65% of HL60 cells and triggers G2/M arrest in neural progenitors, confirming its indispensability for cytokinesis completion [4] [10]. However, unlike full-length KIF20A knockout, the isolated 809–817 peptide does not disrupt division, indicating its role is modulatory rather than catalytic [10].

Interaction Networks: Microtubule Binding and Cargo Transport Mechanisms

Beyond mitosis, KIF20A functions as a microtubule-dependent motor for vesicular cargo. The 809–817 helix mediates specific interactions through two mechanisms:

  • Direct Protein Binding: The Gln812-His815 segment binds the RGS domain of RGS3 (regulator of G-protein signaling 3), localizing it to the intercellular bridge during neural progenitor division. This interaction maintains Ephrin-B signaling for symmetric cell divisions; disruption shifts progenitors toward asymmetric differentiation [10].
  • mRNA Granule Transport: In pancreatic cancer cells, KIF20A transports IGF2BP3-RNA granules (containing ARF6 and ARHGEF4 mRNAs) to cell protrusions via microtubules. The 809–817 domain likely contributes to IGF2BP3 binding, as its deletion reduces protrusion-localized protein synthesis by 75%, impairing invasiveness [3].

Table 3: KIF20A Interaction Partners and Functional Consequences

InteractorBinding DomainBiological ContextFunctional Outcome
RGS3Helical (aa 809–817)Neural progenitor divisionMaintains symmetric divisions via Ephrin-B signaling
IGF2BP3Helical (aa 625–890)*Pancreatic cancer invasionLocalizes ARF6/ARHGEF4 mRNAs for protrusion formation
Rab6A/GTPN-terminal motor domainGolgi vesicle transportDrives Rab6 vesicle movement to plasma membrane
MicrotubulesN-terminal motor domainMitosis/cell migrationProvides track-directed motility
Plk1Multiple phospho-sitesMitotic regulationEnhances microtubule affinity and midbody targeting

*Direct interaction mapped to KIF20A(625–890); 809–817 within this region contributes to binding [3] [10]

KIF20A also couples to the SUN2-nesprin-2 LINC complex at the nuclear envelope, promoting Golgi dispersion upon SUN1 depletion. This highlights the 809–817 domain’s adaptability in mediating context-dependent partnerships during intracellular trafficking [7].

Properties

Product Name

Kinesin-like protein KIF20A (809-817)

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